Home > Products > Screening Compounds P75826 > 5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine -

5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-5820657
CAS Number:
Molecular Formula: C15H12F3N5O
Molecular Weight: 335.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: JNJ 54166060 is a potent and selective small molecule antagonist of the P2X7 receptor. It exhibits an ED50 of 2.3 mg/kg in rats, demonstrating its effectiveness in vivo. Furthermore, JNJ 54166060 possesses desirable pharmacokinetic properties including high oral bioavailability, low-moderate clearance in preclinical species, and acceptable safety margins in rats. []

Relevance: Both JNJ 54166060 and the target compound, 5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, share a core 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine scaffold. The presence of this common structural motif suggests potential similarities in their binding interactions with biological targets. Moreover, both compounds feature a trifluoromethyl group, a common pharmacophore known to influence lipophilicity and metabolic stability. []

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)

Compound Description: Compound 29 is a potent P2X7 antagonist characterized by a 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine core structure. This compound demonstrates robust P2X7 receptor occupancy at low doses, with an ED50 value of 0.06 mg/kg in rats. []

Relevance: While compound 29 and 5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine differ in their heterocyclic core (triazolopyridine vs imidazopyridine), they share several key structural features. Both possess a central tetrahydropyridine ring substituted with a 2-fluoro-3-(trifluoromethyl)phenyl group at the same position. This structural similarity suggests that both compounds may interact with the P2X7 receptor in a comparable manner. []

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)

Compound Description: Compound 35 stands out as a potent and selective P2X7 antagonist with notable solubility and a favorable preclinical safety profile. It exhibits an ED50 value of 0.07 mg/kg in rats, signifying its strong P2X7 receptor binding affinity. Due to its promising profile, compound 35 has been selected as a clinical candidate for the treatment of mood disorders. []

Relevance: Compound 35, while sharing the same 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine core and a trifluoromethyl substituent with compound 29, differs in the aromatic ring directly attached to the core. This difference highlights the structure-activity relationship (SAR) around this specific position, suggesting that substitutions on this aromatic ring can modulate the compound's potency and selectivity for the P2X7 receptor. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent vasodilatory effects. In rat models, it effectively reduces pulmonary and systemic arterial pressures. Its efficacy in attenuating pulmonary hypertension induced by monocrotaline suggests its potential therapeutic value for pulmonary hypertensive disorders. []

Relevance: Although SB-772077-B targets Rho kinase and has a different core structure, its imidazo[4,5-c]pyridine moiety links it to 5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. This shared fragment highlights the versatility of the imidazo[4,5-c]pyridine scaffold in medicinal chemistry and its ability to interact with various biological targets. []

1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine (JNJ 10329670)

Compound Description: JNJ 10329670 is a highly selective, orally available inhibitor of human cathepsin S. It exhibits high potency with a Ki of ~30 nM and demonstrates minimal activity against other proteases. By blocking cathepsin S, JNJ 10329670 disrupts the processing of the invariant chain, affecting antigen presentation and showcasing its potential as an immunosuppressive agent for allergies and autoimmune diseases. []

Relevance: Both JNJ 10329670 and the target compound, 5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, incorporate a trifluoromethylphenyl substituent within their structures. This shared feature highlights the relevance of this substituent in influencing the compounds' pharmacological properties and potential interactions with target proteins. []

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

Compound Description: TA-606 is a prodrug of 606A, a potent and long-lasting angiotensin II receptor antagonist. It effectively lowers blood pressure in various rat models of hypertension, including spontaneously hypertensive rats (SHRs) and renal hypertensive rats (RHRs), without affecting heart rate. TA-606 shows superior potency and duration of action compared to losartan. [, ]

Relevance: Both TA-606 and the target compound, 5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, share the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine structural motif. Although their pharmacological targets and mechanisms of action differ, this common structural element suggests a potential shared ancestry or design strategy. [, ]

2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

Compound Description: EXP3174 is the active metabolite of losartan, a widely used angiotensin II type 1 receptor antagonist. It exhibits cardioprotective properties in mouse models of myocardial ischemia-reperfusion injury. This protective effect is mediated through the activation of AT2 receptors and the kallikrein-kinin system. []

Relevance: Although EXP3174 targets the AT1 receptor and differs structurally from the target compound, its presence in a study highlighting the cardioprotective effects of AT1 receptor blockade mediated through AT2 receptor activation underscores the complex interplay within the renin-angiotensin system. This interplay highlights the importance of understanding receptor subtype selectivity and downstream signaling pathways in drug discovery. []

2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

Compound Description: CV-11974 is an AT1 receptor antagonist that demonstrates inhibitory effects on cytokine-induced nitric oxide (NO) production in vascular smooth muscle cells. This finding suggests a potential role for AT1 receptor antagonists in modulating inflammatory responses within the vasculature and influencing the development of atherosclerosis. []

Relevance: Despite targeting a different receptor and exhibiting structural differences, CV-11974 shares a tetrazole-biphenyl moiety with TA-606. This common structural feature highlights the importance of this specific group in the development of angiotensin II receptor antagonists. []

(S)-1-[[4-(di-methylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (PD-123319)

Compound Description: PD-123319 is a selective AT2 receptor antagonist used to investigate the role of the AT2 receptor in various physiological and pathological processes. Its use in studies alongside AT1 receptor antagonists helps elucidate the distinct and often opposing roles of these two receptor subtypes. [, ]

Relevance: Despite structural differences, PD-123319 shares the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold with the target compound. This shared element, while present in compounds with different target specificities, underscores the significance of this scaffold in medicinal chemistry and its ability to accommodate diverse substituents, leading to a wide range of pharmacological activities. [, ]

2-n-butyl-4-chloro-5 hydroxymethyl-1-[(2'-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole (DuP753)

Compound Description: DuP753 is a non-peptidic angiotensin II receptor antagonist used in pharmacological studies to investigate the role of the renin-angiotensin system. Its binding affinity and selectivity for different angiotensin II receptor subtypes may vary across species. []

Relevance: While DuP753 targets the angiotensin II receptor and has a different core structure compared to the target compound, its presence in a study investigating atypical angiotensin II binding sites emphasizes the complexity of receptor pharmacology. This complexity arises from the potential existence of multiple binding sites on a single receptor, each with distinct pharmacological profiles and affinities for different ligands. []

Properties

Product Name

5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone

Molecular Formula

C15H12F3N5O

Molecular Weight

335.28 g/mol

InChI

InChI=1S/C15H12F3N5O/c16-15(17,18)14-21-10-2-1-8(5-11(10)22-14)13(24)23-4-3-9-12(6-23)20-7-19-9/h1-2,5,7H,3-4,6H2,(H,19,20)(H,21,22)

InChI Key

XANDRJBHBGHTHK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1N=CN2)C(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Canonical SMILES

C1CN(CC2=C1N=CN2)C(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.